![molecular formula C12H18BrNO B159589 2-(4-bromophenoxy)-N,N-diethylethanamine CAS No. 1823-62-7](/img/structure/B159589.png)
2-(4-bromophenoxy)-N,N-diethylethanamine
Overview
Description
Scientific Research Applications
Coordination Chemistry
In coordination chemistry, this compound has been used to synthesize a coordination polymer with nickel(II), which was characterized by various analytical techniques. This highlights its role in forming complex structures with metals .
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceuticals, indicating its importance in the synthesis of various drugs or therapeutic agents .
Safety and Hazards
Mechanism of Action
Target of Action
It has been used in the synthesis of a coordination compound of ni(ii) with 2-(4-bromophenoxy)acetohydrazide
Mode of Action
It’s known that the compound can participate in the formation of coordination compounds, as seen in its interaction with Ni(II) ions . The compound may act as a ligand, binding to metal ions through its oxygen and nitrogen atoms.
properties
IUPAC Name |
2-(4-bromophenoxy)-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIFTEHOCFPRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329801 | |
Record name | 4-[2-N,N-Diethylethoxy]phenyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N,N-diethylethanamine | |
CAS RN |
1823-62-7 | |
Record name | 4-[2-N,N-Diethylethoxy]phenyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20329801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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